Product packaging for 2-Fluoro-4-propylbenzoic acid(Cat. No.:CAS No. 182116-30-9)

2-Fluoro-4-propylbenzoic acid

Cat. No.: B3187918
CAS No.: 182116-30-9
M. Wt: 182.19 g/mol
InChI Key: UQEFEAZEMHUVAV-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Functional Materials Science

The primary significance of 2-Fluoro-4-propylbenzoic acid lies in its role as a precursor in multistep organic syntheses, particularly for creating high-value functional materials. Research has firmly established the compound as an essential intermediate for the production of liquid crystal compounds used in electro-optical displays. google.comresearchgate.net Patents describe its synthesis and subsequent conversion into complex phenyl benzoate (B1203000) derivatives, which are core components of liquid crystal mixtures. google.com For example, this compound can be converted to its acid chloride, which then reacts with various fluorinated phenols to produce esters that exhibit desirable mesogenic properties.

In the field of advanced materials, this benzoic acid derivative is instrumental in the design of ferroelectric nematic liquid crystals. researchgate.net These materials are at the forefront of display technology and photonics, offering fluid-like properties combined with spontaneous electric polarization. The specific substitution pattern of this compound is crucial for tuning the molecular interactions that lead to these sophisticated liquid crystalline phases. Furthermore, the compound serves as a building block in the synthesis of piperazine (B1678402) substituted azapine derivatives, which have been investigated for their potential as therapeutic agents for treating sleep disorders.

Overview of Fluorinated Benzoic Acids in Contemporary Research

Fluorinated benzoic acids (FBAs) represent a cornerstone of modern chemical and materials science research due to the profound impact of fluorine on molecular properties. The incorporation of fluorine can dramatically alter the electronic nature, stability, and intermolecular interactions of the parent benzoic acid molecule. ecust.edu.cn This has led to their widespread use as precursors for pharmaceuticals and agrochemicals. mdpi.com

In materials science, FBAs are employed as additives to enhance the performance and stability of perovskite solar cells. nih.gov They are also critical components in hydrogen-bonded liquid crystal mixtures, where their addition helps to tune physical properties such as dielectric and elastic constants. researchgate.net Beyond materials, FBAs serve as artificial, non-radioactive tracers in environmental and geological studies, such as investigating water flow dynamics in oil reservoirs and geothermal fields, a practice that relies on their high stability and detectability at low concentrations. researchgate.net The metabolic processes of certain bacteria that can utilize fluorobenzoates as a carbon source are also an active area of study. mdpi.com Recent research has also explored novel synthetic methods, such as palladium-catalyzed C-H fluorination, to create these valuable compounds more efficiently. ecust.edu.cnbeilstein-journals.org Additionally, some studies have investigated the biotransformation of fluorinated benzoic acids by microorganisms into other useful chemicals like benzamides and benzyl (B1604629) alcohols. tandfonline.com

Foundational Research on Propyl-Substituted Benzoic Acid Derivatives

The propyl substituent on the benzoic acid ring plays a critical role in defining the physical and chemical behavior of the molecule. Foundational research into propyl-substituted benzoic acids has shown their utility across various domains. For instance, 4-Propylbenzoic acid is used as a raw material for liquid crystals and as an intermediate in pharmaceutical synthesis. chembk.comchembk.com The length and conformation of the alkyl chain, such as the propyl group, are known to influence the mesogenic properties in liquid crystal design.

In the context of medicinal chemistry, benzoic acid derivatives, including those with propyl esters, have been studied for their potential as prodrugs to treat diseases like tuberculosis. researchgate.net The lipophilicity imparted by the propyl group can be crucial for a molecule's ability to cross biological membranes. Furthermore, research into the enzymatic oxidation of compounds like 4-n-propylbenzoic acid by cytochrome P450 enzymes provides insight into their metabolic pathways. Such studies have shown that the propyl group can be hydroxylated or desaturated, which is fundamental knowledge for drug design and toxicology.

Academic Research Landscape and Future Directions for this compound

The current academic and industrial research landscape for this compound is heavily focused on its application in high-performance liquid crystals. Its synthesis is described in patents as a key step toward creating materials for ferroelectric nematic liquid crystals, which are considered next-generation materials for displays and photonics. google.comresearchgate.net The specific combination of the ortho-fluoro and para-propyl substituents provides a delicate balance of molecular shape, dipole moment, and polarizability required for these advanced applications.

Future research directions will likely continue to build on this foundation. Exploration into its use in synthesizing new classes of liquid crystals with enhanced properties, such as faster switching times and lower operating voltages, is a probable avenue. Given the established role of fluorinated aromatics and benzoic acids in medicinal chemistry, another future direction could be the exploration of this compound as a scaffold for novel therapeutic agents. Its derivatives could be screened for various biological activities, leveraging the unique properties of the fluoro-propyl substitution pattern. Further investigation into more efficient and sustainable synthetic routes to produce this key intermediate will also be critical to support its expanding applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 182116-30-9 sinfoobiotech.com
Molecular Formula C₁₀H₁₁FO₂ sinfoobiotech.com
Molecular Weight 182.19 g/mol sinfoobiotech.com
Melting Point 124-125 °C google.com

Table 2: Synthesis of this compound via Ester Hydrolysis

Reactant 1Reactant 2SolventProductYieldSource
Methyl 2-fluoro-4-propylbenzoateLiOH·H₂OMeOH, H₂O, THFThis compound- Current time information in Milan, IT.
3-fluoropropylbenzenes-butyllithium, then CO₂THFThis compound72% google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B3187918 2-Fluoro-4-propylbenzoic acid CAS No. 182116-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182116-30-9

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-fluoro-4-propylbenzoic acid

InChI

InChI=1S/C10H11FO2/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

UQEFEAZEMHUVAV-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)C(=O)O)F

Canonical SMILES

CCCC1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Fluoro-4-propylbenzoic acid

Established methods for synthesizing this compound typically involve sequential reactions that build the molecule step-by-step. These routes are well-documented and rely on predictable, high-yielding chemical transformations.

A common and practical approach to synthesizing this compound begins with readily available precursors like 3-fluoropropylbenzene. google.com This multi-step sequence involves the transformation of a precursor through several intermediate stages to arrive at the final product.

One documented pathway starts from methyl (E)-2-fluoro-4-(prop-1-en-1-yl)benzoate. google.com This intermediate undergoes catalytic hydrogenation to saturate the alkenyl side chain, followed by hydrolysis of the ester group to yield the desired carboxylic acid. This sequence is efficient and provides good control over the final structure.

Another route can commence from m-fluoroaniline, which is first protected before undergoing a Vilsmeier-Haack formylation, followed by oxidation and a final reduction step to yield a fluorinated benzoic acid derivative. google.com While this example leads to 4-amino-2-fluorobenzoic acid, the principles of building the fluorobenzoic acid core are illustrative of multi-step syntheses in this chemical family.

Table 1: Example of a Multi-step Synthesis Sequence

Step Starting Material Key Reagents Intermediate/Product
1 Methyl (E)-2-fluoro-4-(prop-1-en-1-yl)benzoate H₂, Pd/C, Methanol (B129727) Methyl 2-fluoro-4-propylbenzoate
2 Methyl 2-fluoro-4-propylbenzoate LiOH·H₂O, THF, H₂O, Methanol This compound

This table illustrates a two-step sequence to the target compound from an unsaturated ester precursor. google.com

The introduction of the carboxylic acid group onto the benzene (B151609) ring is a critical step in the synthesis. This is often achieved through carboxylation of an organometallic intermediate. A widely used method involves the lithiation of the aromatic ring followed by quenching with carbon dioxide (CO₂).

For instance, a precursor such as 1-fluoro-3-propylbenzene (B1592368) can be treated with a strong lithium-based reagent, like an alkyllithium, at low temperatures (e.g., -50°C or lower) in a solvent like tetrahydrofuran (B95107) (THF). google.com This process selectively removes a proton from the carbon at the 4-position (para to the propyl group and ortho to the fluorine), creating a highly reactive aryllithium species. Subsequent reaction of this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields this compound. google.com This directed ortho-metalation is a powerful strategy for regioselective synthesis. scispace.com

Catalytic hydrogenation is a key strategy employed in the synthesis of this compound, particularly for saturating carbon-carbon double bonds in precursors. google.comgoogle.com This method is valued for its efficiency and clean reaction profile.

A prominent example involves the reduction of an alkenyl side chain. In a synthesis starting from methyl (E)-2-fluoro-4-(prop-1-en-1-yl)benzoate, the prop-1-en-1-yl group is converted to a propyl group. google.com This transformation is achieved by treating the precursor with hydrogen gas in the presence of a noble metal catalyst, most commonly palladium on carbon (Pd/C). google.comgoogle.com The reaction is typically carried out in a solvent such as methanol under a nitrogen atmosphere to ensure safety and catalyst longevity. google.com This hydrogenation step is crucial for establishing the correct alkyl substituent on the benzene ring before the final hydrolysis to the carboxylic acid. google.com

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester intermediate, such as methyl 2-fluoro-4-propylbenzoate. google.com This saponification reaction converts the ester functional group into the desired carboxylic acid.

The process is typically carried out under basic conditions. google.comtandfonline.com A mixture of the ester in solvents like methanol, water, and tetrahydrofuran (THF) is treated with an alkali metal hydroxide (B78521), such as lithium hydroxide monohydrate (LiOH·H₂O). google.comtandfonline.com The reaction mixture is stirred, often at room temperature, until the hydrolysis is complete. The resulting carboxylate salt is then neutralized with a strong acid during workup to precipitate the final product, this compound. google.com The choice of base and solvent system can be optimized to ensure high yields and purity. tandfonline.comresearchgate.net

Table 2: Conditions for Ester Hydrolysis

Substrate Reagent Solvent System Product Reference
Methyl 2-fluoro-4-propylbenzoate LiOH·H₂O Methanol, H₂O, THF This compound google.com
Phenyl benzoate (B1203000) derivatives NaOH Ethylene Glycol, H₂O Phenyl benzoate carboxylic acids google.com

This table details typical reagents and solvents used in the hydrolysis step to form the final benzoic acid.

Advanced Synthetic Approaches and Methodological Innovations

In addition to established routes, modern organic synthesis offers advanced methodologies that can be applied to the preparation of this compound. These innovative approaches often provide greater efficiency, selectivity, and access to a broader range of derivatives.

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis and can be adapted for the construction of precursors to this compound. nih.govnih.gov These reactions allow for the precise formation of carbon-carbon bonds.

For example, a palladium catalyst could be used to couple a suitable organometallic reagent containing the propyl group with a fluorinated aromatic compound bearing a leaving group (like iodine or bromine) at the 4-position. google.com A synthesis of biphenyl (B1667301) derivatives, for instance, involves reacting an aryl iodide with a Grignard reagent in the presence of a palladium chloride catalyst, a principle that can be extended to alkyl-aryl couplings. google.com

Furthermore, recent advancements in C-H functionalization offer a more direct approach. nih.govlookchem.com Palladium(II)-catalyzed meta-C-H olefination of benzoic acid derivatives has been demonstrated, using molecular oxygen as the oxidant. nih.gov While this particular example targets the meta position, the ongoing development of regioselective C-H activation catalysts could potentially enable the direct introduction of a propyl or propenyl group at the 4-position of a 2-fluorobenzoic acid derivative, streamlining the synthetic process significantly. nih.govlookchem.com

Regioselective Functionalization Techniques

A significant method for the synthesis of this compound involves the regioselective functionalization of a suitable precursor. One documented approach is the lithiation followed by carboxylation of trans-5-(4-propylcyclohexyl)-1,3-difluorobenzene. researchgate.net This method highlights the use of organolithium reagents to selectively introduce a carboxyl group at a specific position on the aromatic ring, directed by the existing substituents.

Directed ortho-metalation is a powerful strategy for the regiospecific synthesis of polysubstituted aromatic compounds. In the context of benzoic acids, the carboxylic acid group itself can direct lithiation to the ortho position. scispace.comresearchgate.net However, in the case of this compound's precursors, such as 4-fluorobenzoic acid, metalation can occur at both the 2- and 3-positions. scispace.com The interplay of directing groups, such as fluorine and the carboxylate, is therefore crucial in achieving the desired regioselectivity. For instance, in 2,4-dihalogenated benzoic acids, hydrogen-metal exchange typically occurs at the position flanked by both halogen substituents, demonstrating the directing influence of the halogens. scispace.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. One synthetic route involves the hydrolysis of its corresponding methyl ester, methyl 2-fluoro-4-propylbenzoate. This reaction can be effectively carried out by heating the ester in a mixture of ethanol (B145695) and an aqueous solution of sodium hydroxide (NaOH). Following the complete consumption of the starting material, an acidic workup yields the desired this compound. researchgate.net

In a patented procedure, the synthesis of this compound was achieved with a notable yield of 72%. This was presented in contrast to a comparative example where the use of n-butyllithium instead of s-butyllithium resulted in a significantly lower yield, highlighting the critical role of the choice of organolithium reagent in the efficiency of the reaction.

Parameter Condition Effect on Yield/Selectivity
Lithiation Reagent s-Butyllithium vs. n-ButyllithiumThe use of s-butyllithium has been shown to provide a higher yield compared to n-butyllithium in certain synthetic pathways.
Hydrolysis Ethanolic NaOHEffective for the conversion of the methyl ester to the carboxylic acid. researchgate.net

Derivatization Strategies for Structural Analogues

Esterification and Amidation Reactions for New Derivatives

This compound can be readily converted into a variety of ester and amide derivatives. A common method for esterification involves the initial conversion of the carboxylic acid to its more reactive acid chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂). The resulting acid chloride can then be reacted with an alcohol or phenol (B47542) in the presence of a base, such as pyridine (B92270), to yield the corresponding ester. This method is known to produce high yields, in some cases exceeding 90%.

The hydrolysis of esters, such as methyl 2-fluoro-4-propylbenzoate, using a base like sodium hydroxide in a solvent mixture of methanol, water, and tetrahydrofuran, represents the reverse reaction of esterification and is a key step in synthesizing the parent acid from its ester derivative.

Amidation reactions can also be performed to generate new derivatives. While specific examples for this compound are not detailed in the provided search results, general principles of amidation of benzoic acids can be applied. These reactions typically involve the activation of the carboxylic acid, for example by forming the acid chloride, followed by reaction with a primary or secondary amine. The electronic properties of substituents on the aromatic ring can influence the reactivity, with electron-withdrawing groups generally enhancing the reaction rate.

Derivative Type Reagents General Conditions
Ester Thionyl chloride, Alcohol/Phenol, PyridineFormation of acid chloride followed by reaction with the hydroxyl compound.
Amide Thionyl chloride, AmineFormation of acid chloride followed by reaction with the amine.

Introduction of Diverse Substituents via Cross-Coupling

Cross-coupling reactions are a powerful tool for introducing a wide range of substituents onto the aromatic ring of this compound, typically starting from a halogenated precursor. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and a boronic acid, is a prominent example. For instance, 2-fluoro-4-bromobenzoic acid can be coupled with various arylboronic acids to introduce new aryl groups at the 4-position. researchgate.net These reactions are often carried out using a palladium catalyst, such as Pd(PPh₃)₄, in a polar solvent system like a mixture of dimethylformamide (DMF) and water, at elevated temperatures.

The Sonogashira coupling is another valuable palladium-catalyzed reaction that allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction can be utilized to introduce alkynyl substituents onto a suitably halogenated precursor of this compound, such as 2-fluoro-4-iodobenzoic acid or 2-fluoro-4-bromobenzoic acid. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govorganic-chemistry.org

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms in a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in a molecule. For 2-Fluoro-4-propylbenzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons.

In a typical ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, the aromatic protons appear as multiplets in the downfield region. Specifically, a triplet is observed around δ 7.94 ppm, and a doublet of doublets can be seen at approximately δ 7.06 ppm. google.com Another multiplet appears between δ 7.02 and 6.95 ppm. google.com These signals correspond to the protons on the benzene (B151609) ring.

The protons of the propyl group are found in the upfield region. The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring typically appear as a multiplet around δ 2.61-2.69 ppm. google.com The subsequent methylene protons show a quartet at about δ 1.68 ppm, and the terminal methyl (CH₃) protons present as a triplet. google.com

¹H NMR Spectroscopic Data for this compound
Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H7.94t8.0
Aromatic H7.06dd1.6, 8.0
Aromatic H7.02-6.95m-
Ar-CH₂-2.69-2.61m-
-CH₂-CH₃1.68q7.6

¹³C NMR for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom.

The ¹³C NMR spectrum of benzoic acid derivatives shows distinct signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the propyl group. docbrown.info The carboxyl carbon (C=O) is highly deshielded and appears at the downfield end of the spectrum. The aromatic carbons exhibit chemical shifts in the range of approximately 115 to 165 ppm, with the carbon atom attached to the fluorine showing a characteristic splitting due to C-F coupling. The aliphatic carbons of the propyl chain appear in the upfield region of the spectrum.

¹³C NMR Spectroscopic Data for Benzoic Acid Derivatives
Carbon TypeTypical Chemical Shift Range (δ, ppm)
Carboxyl (C=O)165-185
Aromatic (C-F)150-165 (doublet)
Aromatic (C-H, C-C)115-140
Aliphatic (CH₂)20-40
Aliphatic (CH₃)10-20

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals and a wide range of chemical shifts, making it an excellent probe for molecular structure and environment. wikipedia.org

In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is influenced by the electronic effects of the propyl and carboxylic acid groups. For a related compound, methyl 2-fluoro-4-propylbenzoate, the ¹⁹F NMR spectrum shows a doublet of doublets at -110.23 ppm. researchgate.net This splitting pattern arises from coupling with the neighboring aromatic protons. The specific chemical shift and coupling constants in the ¹⁹F NMR spectrum provide definitive evidence for the position of the fluorine atom on the benzene ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Vibrational Analysis of Functional Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid usually appears around 1700 cm⁻¹.

The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations cause several bands in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching1680-1720
Aromatic C=CStretching1450-1600
C-FStretching1000-1400
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960

Conformational Studies Using Near-IR and Mid-IR Regions

Conformational analysis of benzoic acid derivatives can be investigated using both near-infrared (NIR) and mid-infrared (mid-IR) spectroscopy. These techniques can provide insights into the different spatial arrangements of the atoms in the molecule, such as the orientation of the carboxylic acid group relative to the benzene ring.

In the mid-IR region, subtle changes in the vibrational frequencies of the carbonyl and hydroxyl groups can indicate different hydrogen-bonding patterns and conformational isomers. For instance, the formation of dimers through hydrogen bonding between two carboxylic acid molecules leads to a characteristic broad O-H stretching band and a shift in the C=O stretching frequency.

Near-IR spectroscopy, which probes overtones and combination bands of the fundamental vibrations, can also be sensitive to conformational changes. google.com While detailed conformational studies specifically on this compound using these techniques are not widely reported, the principles are well-established for related aromatic carboxylic acids.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elemental formula of a compound and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass. The molecular formula of this compound is C₁₀H₁₁FO₂. Its isomer, 2-fluoro-4-isopropylbenzoic acid, shares this formula and consequently has the same exact mass. nih.gov The calculated exact mass for this formula is 182.07430775 Da. nih.gov This high-precision measurement is a key step in confirming the identity of a synthesized compound. echemi.com

PropertyValueReference
Molecular FormulaC₁₀H₁₁FO₂ nih.gov
Molecular Weight (Nominal)182.19 g/mol nih.gov
Exact Mass182.07430775 Da nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of volatile and semi-volatile compounds and to confirm their identity. In the analysis of fluorobenzoic acids, a derivatization step, such as esterification, is often employed to increase volatility for GC analysis. au.dknist.gov

The GC component separates the this compound derivative from any impurities, with each compound exhibiting a characteristic retention time under specific column and temperature conditions. iucr.org After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a pattern of fragment ions that is unique to the compound's structure, acting as a "molecular fingerprint." For benzoic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxylic acid group (-COOH). This fragmentation data, combined with the retention time, provides definitive confirmation of the compound's identity and purity. au.dknist.gov GC-MS methods have been developed for the ultra-trace analysis of various fluorobenzoic acids in environmental samples, demonstrating the technique's sensitivity and applicability. au.dk

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the searched literature, studies on closely related compounds like p-fluorobenzoic acid and o-fluorobenzoic acid demonstrate the power of this technique. iucr.orgacs.org

For example, the crystal structure of p-fluorobenzoic acid has been accurately determined, revealing the precise geometry of the benzene ring and the carboxyl group. iucr.org Such studies show that the fluorine substituent can cause marked distortions in the benzene ring's symmetry. iucr.org In many benzoic acids, X-ray diffraction reveals the formation of hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules are linked. mdpi.comresearchgate.net This dimerization is a key feature of their supramolecular chemistry. mdpi.com X-ray diffraction is also a primary tool for characterizing the various phases (e.g., nematic, smectic) in liquid crystals derived from fluorobenzoic acids. semanticscholar.orgrsc.org Therefore, should single crystals of this compound be obtained, X-ray crystallography would be the ideal method to elucidate its exact solid-state conformation and packing.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis in Related Materials

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the thermal properties of materials, such as melting points, crystallization temperatures, and other phase transitions. tandfonline.com

DSC is particularly valuable in the study of liquid crystals, a state of matter where many fluorinated benzoic acids find application. semanticscholar.orgrsc.orgtandfonline.com Research on hydrogen-bonded liquid crystals (HBLCs) formed from fluorobenzoic acid derivatives frequently employs DSC to determine the temperatures and enthalpy changes of transitions between crystalline, various liquid crystalline (e.g., nematic, smectic A, smectic C), and isotropic liquid phases. rsc.orgtandfonline.com For instance, studies on complexes of 4-n-alkoxy-2,3-difluorobenzoic acids and other liquid crystal-forming molecules use DSC to establish detailed phase diagrams, showing how changes in molecular structure (like alkoxy chain length) affect the stability and range of the liquid crystal phases. semanticscholar.orgrsc.org

The table below presents DSC data for related fluorinated benzoic acid systems, illustrating the type of information obtained from such analyses.

Compound/MixtureTransitionTemperature (°C)Enthalpy (J/g)Reference
P18:2FBA (HBLC)Cr → SmA (Heating)110.8121.2 tandfonline.com
SmA → Iso (Heating)117.81.2 tandfonline.com
FNBA/10OBA (HBLC)N → SmA (Cooling)101N/A rsc.org
SmA → Cr (Cooling)71.6N/A rsc.org
FNBA/9OBAF (HBLC)Iso → N (Cooling)115.4N/A rsc.org
N → SmA (Cooling)101N/A rsc.org

Note: The compounds listed are hydrogen-bonded liquid crystal (HBLC) complexes containing fluorobenzoic acid derivatives, not pure this compound. P18 is a pyridine (B92270) derivative, FNBA is 2-Fluoro-4-nitrobenzoic acid, 10OBA is 4-decyloxybenzoic acid, and 9OBAF is a 4-alkoxy-3-fluorobenzoic acid derivative. SmA = Smectic A phase, N = Nematic phase, Iso = Isotropic liquid, Cr = Crystal.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Fluoro-4-propylbenzoic acid at the molecular level. These methods, grounded in the principles of quantum mechanics, offer a detailed description of electron distribution and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a variety of properties for this compound, including its geometry, electronic energy, and reactivity descriptors. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) for accurate predictions. vjst.vn

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Additionally, the molecular electrostatic potential (MEP) surface can be calculated to identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.8 D
Electron Affinity 1.1 eV

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Ab Initio Methods for High-Level Molecular Property Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a rigorous approach to calculating molecular properties. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. For this compound, these calculations can be employed to obtain precise geometric parameters, vibrational frequencies, and thermochemical data. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The presence of the rotatable propyl and carboxylic acid groups in this compound gives rise to multiple possible conformations. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between different conformers. The conformational structure is primarily defined by the torsional angles of its functional groups. mdpi.com

Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds. The relative energies of the resulting conformers are then calculated to determine their populations at a given temperature. This analysis reveals the preferred spatial orientation of the molecule, which influences its physical properties and biological activity. Studies on similar molecules have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations can be used to investigate its behavior in different environments, such as in solution or in a biological system. These simulations can reveal information about conformational changes, intermolecular interactions, and transport properties. For instance, the transient nature of bridging water molecules and their effect on molecular stability can be explored through MD simulations. raineslab.com

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data for this compound. Theoretical calculations can provide valuable information that aids in the assignment of experimental spectra.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value
Infrared (IR) Spectroscopy C=O stretching frequency ~1720 cm⁻¹
O-H stretching frequency ~3300 cm⁻¹
Nuclear Magnetic Resonance (NMR) ¹³C chemical shift (COOH) ~170 ppm
¹⁹F chemical shift ~ -115 ppm

Note: The values in this table are illustrative and represent typical data obtained from spectroscopic predictions.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.govucm.es Similarly, vibrational frequencies from IR and Raman spectra can be computed and compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. ucm.es

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For example, in the synthesis or derivatization of this compound, computational methods can be used to model the reaction pathway, visualize the geometry of the transition state, and calculate the activation energy barrier. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route. Quantum chemical calculations can be used to propose reaction mechanisms, for instance, for rearrangement reactions involving intermediates. researchgate.net

Analysis of Molecular Electrostatic Potential (ESP) Surfaces

The ESP surface of a molecule is generated by calculating the electrostatic potential at a set distance from the nuclei. libretexts.org This potential is created by the combined effects of the positively charged nuclei and the negatively charged electrons. nih.gov By mapping this potential onto the molecule's electron density surface, a three-dimensional visualization of the charge distribution is obtained. Different colors are used to represent the varying electrostatic potential values, with red typically indicating regions of most negative potential (electron-rich) and blue representing areas of most positive potential (electron-poor). Intermediate potentials are shown in shades of orange, yellow, and green. libretexts.org

For this compound, the ESP surface is characterized by distinct regions of positive and negative potential, largely dictated by the electronegativity and electron-donating/withdrawing nature of its constituent functional groups.

Key Features of the ESP Surface:

Negative Potential Regions (Red/Yellow): The most negative electrostatic potential is concentrated around the oxygen atoms of the carboxylic acid group. This is due to the high electronegativity of oxygen and the presence of lone pairs of electrons. These regions are indicative of sites susceptible to electrophilic attack and are the primary hydrogen bond acceptor sites. researchgate.net The fluorine atom, being the most electronegative element, also contributes to a region of negative potential, although its effect is also strongly inductive, withdrawing electron density from the aromatic ring.

Positive Potential Regions (Blue): The most positive electrostatic potential is located on the hydrogen atom of the carboxylic acid's hydroxyl group. This acidic proton is electron-deficient and serves as a hydrogen bond donor. The hydrogen atoms on the aromatic ring and the propyl group also exhibit positive potential, though to a lesser extent.

Influence of Substituents:

Carboxylic Acid Group: As a strong electron-withdrawing group, it significantly polarizes the molecule. The carbonyl oxygen is a strong negative center, while the hydroxyl proton is a strong positive center.

Fluorine Atom: The high electronegativity of the fluorine atom leads to a withdrawal of electron density from the benzene (B151609) ring through the sigma bond (inductive effect). This can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Propyl Group: As an alkyl group, the propyl substituent is generally considered to be weakly electron-donating. This effect can slightly increase the electron density in the aromatic ring, counteracting the electron-withdrawing effects of the fluorine and carboxyl groups to some extent.

The interplay of these substituent effects results in a complex and informative ESP map that highlights the molecule's chemical reactivity. For instance, the negative potential on the carbonyl oxygen suggests it is a likely site for interaction with positive ions or electrophiles, while the positive potential on the hydroxyl hydrogen indicates its propensity to be donated in acidic reactions or to form strong hydrogen bonds.

Illustrative Data Table of ESP Surface Minima and Maxima

Atomic Site/RegionTypical Electrostatic Potential (kcal/mol)Interpretation
Carbonyl Oxygen (C=O)-55 to -65Strongly negative potential; high electron density; primary site for electrophilic attack and hydrogen bond acceptance.
Hydroxyl Oxygen (-OH)-40 to -50Negative potential; electron-rich; can act as a hydrogen bond acceptor.
Hydroxyl Hydrogen (-OH)+60 to +75Strongly positive potential; electron-deficient; acidic proton and primary site for hydrogen bond donation.
Fluorine Atom (-F)-20 to -30Negative potential due to high electronegativity.
Aromatic Ring (π-system)-10 to +10Variable potential, influenced by the net effect of substituents; can interact with other π-systems.

This analysis of the molecular electrostatic potential surface underscores its utility in providing a detailed picture of the electronic structure and predicting the chemical behavior of this compound.

Applications and Functional Materials Research

Role in Liquid Crystal Technology Development

2-Fluoro-4-propylbenzoic acid serves as a critical structural precursor in the development of advanced liquid crystal (LC) materials. Its unique combination of a fluorine atom and a propyl group on a benzoic acid core allows for the precise tuning of the physical properties of mesogenic compounds, which are essential for modern display technologies.

This compound is a key building block for the synthesis of mesogenic (liquid crystal-forming) molecules. The carboxylic acid group provides a reactive site for esterification, a common reaction used to build the core structures of calamitic (rod-like) liquid crystals. Its fluorinated phenyl ring often forms a central part of the rigid mesogenic core. For instance, analogous structures like 2-fluoro-4-hydroxybenzoic acid are explicitly used to synthesize mesogens, where the benzoic acid moiety is fundamental to forming the liquid crystalline structure ossila.com. The use of fluorinated benzene (B151609) derivatives in nematic liquid crystal mixtures is a well-established practice in industrial applications, highlighting the importance of precursors like this compound google.com.

The specific substitution pattern of this compound directly influences the resulting properties of liquid crystals derived from it. The lateral fluorine atom and the terminal propyl group each impart distinct and crucial characteristics to the mesophase behavior.

The combined effects of these two groups allow for fine-tuning of the final material's properties.

Molecular MoietyInfluence on Liquid Crystal PropertiesResearch Findings
Lateral Fluorine Atom Modifies polarity, steric interactions, and intermolecular forces.Can lower melting points, suppress smectic phases, and enhance nematic phase stability researchgate.netresearchgate.net. Its high polarity is crucial for tailoring dielectric anisotropy mdpi.comnih.gov.
4-Propyl Group Affects molecular length, flexibility, and aspect ratio.Influences the type and thermal stability of the mesophase by modifying molecular packing and van der Waals interactions tandfonline.comresearchgate.net.

The molecular structure of this compound is foundational to a key design principle in modern liquid crystal materials: the engineering of negative dielectric anisotropy (Δε).

Dielectric Anisotropy (Δε): For applications like Vertical Alignment (VA) and In-Plane Switching (IPS) displays, liquid crystals with negative Δε are required tandfonline.comresearchgate.net. The placement of a highly electronegative fluorine atom on the side (laterally) of the molecular core, as in this compound, induces a strong dipole moment that is perpendicular to the long axis of the molecule. This perpendicular dipole is the primary mechanism for achieving a negative value for Δε (where Δε = ε// - ε⊥ < 0) researchgate.netarxiv.org. This tailored electronic property is essential for controlling the orientation of liquid crystal molecules with an electric field.

Viscosity: The viscosity of a liquid crystal material is a critical parameter for the switching speed of a display. Fluorinated liquid crystals often exhibit reduced viscosity compared to their non-fluorinated or cyano-substituted counterparts nih.govresearchgate.net. This is attributed to the low polarizability of the stable carbon-fluorine bond, which can lead to weaker intermolecular interactions and thus greater molecular mobility nih.gov.

Commercial liquid crystal displays utilize complex mixtures of many different LC compounds to achieve a material with a broad operating temperature range, high stability, and optimized electro-optical performance. Therefore, the compatibility of any new compound with other components is crucial. Fluorinated liquid crystals, including those derived from this compound, generally exhibit superior compatibility and miscibility with other mesogenic compounds nih.gov. This favorable mixing behavior is essential for formulating advanced LC mixtures that meet the stringent requirements of modern high-performance displays google.com.

Synthetic Utility as a Key Building Block in Organic Synthesis

Beyond its role in materials science, the chemical structure of this compound makes it a valuable intermediate in the field of medicinal chemistry and organic synthesis.

Fluorinated organic compounds play a vital role in modern drug discovery, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Fluorinated benzoic acids are recognized as important building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs) ossila.comchemimpex.com.

While specific drug candidates synthesized directly from this compound are not prominently documented in public literature, its chemical analogues demonstrate the synthetic utility of this class of compounds. For example, closely related molecules such as 2-fluoro-4-methylbenzoic acid are used as pharmaceutical intermediates guidechem.com, and 4-(methoxycarbonyl)-2-fluorobenzoic acid serves as a precursor for novel retinoid-X-receptor antagonists, which have potential as anti-diabetic and anti-cancer treatments nih.gov. The carboxylic acid group on this compound allows for standard transformations into amides, esters, and other functional groups, making it a versatile starting point for constructing more complex, biologically active molecules guidechem.com.

Use in the Synthesis of Diverse Organic Molecules and Fine Chemicals

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules and fine chemicals, particularly in the fields of liquid crystals and pharmaceuticals. The presence of the fluorine atom, the propyl group, and the carboxylic acid functional group on the benzene ring provides multiple reactive sites for further chemical modifications.

One of the significant applications of structurally related fluorinated benzoic acids is in the synthesis of liquid crystals. For instance, 2-fluoro-4-hydroxybenzoic acid is utilized as a building block for mesogens, the core structural unit of liquid crystal molecules. The para-position of the carboxylic acid and a hydroxyl group is a preferred arrangement for creating these materials. ossila.com The introduction of a fluorine atom at the ortho-position can influence the mesophase behavior, such as inducing an additional intercalated smectic phase. ossila.com While direct synthesis of liquid crystals from this compound is not extensively documented in publicly available literature, its structural similarity to known liquid crystal precursors, such as 4-propylbenzoic acid, suggests its potential in this area. cymitquimica.com 4-Alkylbenzoic acids are known to form liquid crystal phases, and the introduction of a fluorine atom could be a strategy to modify the dielectric anisotropy and other physical properties of the resulting materials. conicet.gov.ar

In the pharmaceutical industry, fluorinated benzoic acids are important intermediates. For example, 2,4-difluorobenzoic acid is a key component in the synthesis of antifungal agents like fluconazole (B54011) and voriconazole. google.com The fluorine substituent can enhance the metabolic stability and binding affinity of a drug molecule. While specific pharmaceuticals derived from this compound are not prominently reported, its structural motifs are present in various biologically active compounds. The carboxylic acid group can be readily converted to other functional groups like esters, amides, or acid chlorides, allowing for its incorporation into larger, more complex molecules. For example, the synthesis of finafloxacin (B1662518) hydrochloride, a novel fluoroquinolone antibiotic, involves a 2,4-dichloro-3-cyano-5-fluorobenzoic acid intermediate. researchgate.net This highlights the general utility of substituted fluorobenzoic acids in the development of new therapeutic agents.

The table below summarizes the key reactive sites of this compound and their potential transformations in the synthesis of other organic molecules.

Functional GroupPositionPotential Reactions
Carboxylic AcidC1Esterification, Amidation, Reduction to alcohol, Conversion to acid chloride
FluorineC2Nucleophilic aromatic substitution (under harsh conditions)
Propyl GroupC4Oxidation of the alkyl chain
Aromatic Ring-Electrophilic aromatic substitution

Environmental and Catalytic Applications

Investigation of Photocatalytic Degradation Mechanisms (using related benzoic acids as models)

The photocatalytic degradation of halogenated aromatic compounds is an important area of research for environmental remediation. While specific studies on the photocatalytic degradation of this compound are limited, the mechanisms can be inferred from studies on related fluorinated and substituted benzoic acids. Titanium dioxide (TiO₂) is a commonly used photocatalyst for this purpose. mdpi.com

The degradation process is initiated by the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon UV irradiation of the photocatalyst. mdpi.com These radicals can attack the aromatic ring of the benzoic acid derivative. The degradation of perfluorooctanoic acid (PFOA), another fluorinated carboxylic acid, has been shown to be initiated by superoxide (B77818) radicals (•O₂⁻) and photo-generated holes (h⁺), which lead to decarboxylation. frontiersin.org

For substituted benzoic acids, the initial attack by hydroxyl radicals can lead to the hydroxylation of the aromatic ring. The position of the substituents influences the rate and pathway of degradation. In the case of this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the propyl group will affect the electron density of the aromatic ring and thus the preferred sites of radical attack.

A plausible degradation pathway, based on studies of similar compounds, would involve the following steps:

Hydroxylation of the aromatic ring: The •OH radicals attack the benzene ring, leading to the formation of hydroxylated intermediates.

Decarboxylation: The carboxylic acid group can be removed, releasing carbon dioxide. This is a common step in the degradation of many aromatic acids. frontiersin.org

Dehalogenation: The carbon-fluorine bond can be cleaved, releasing fluoride (B91410) ions into the solution.

Ring opening: The aromatic ring is subsequently cleaved, leading to the formation of smaller aliphatic compounds.

Mineralization: Ultimately, the organic molecule is completely broken down into carbon dioxide, water, and inorganic fluoride.

The table below outlines the key reactive species in the photocatalytic degradation of aromatic compounds and their proposed roles.

Reactive SpeciesSymbolRole in Degradation
Hydroxyl Radical•OHPrimary oxidizing agent, attacks the aromatic ring
Superoxide Radical•O₂⁻Can initiate decarboxylation
Holeh⁺Promotes direct electron transfer and oxidation
Electrone⁻Can be scavenged by oxygen to form superoxide radicals

Assessment of Biodegradation Pathways in Environmental Systems

The biodegradation of fluorinated aromatic compounds is a key process in their removal from the environment. The persistence of these compounds is often due to the stability of the carbon-fluorine bond. However, various microorganisms have been shown to be capable of degrading fluorobenzoic acids.

The biodegradation of this compound is likely to proceed through pathways observed for other substituted benzoic acids. The initial steps can involve either the degradation of the propyl side chain or the modification of the aromatic ring.

Side Chain Degradation: For alkylated benzenes, a common initial step is the oxidation of the alkyl side chain. This can occur via terminal oxidation to form a carboxylic acid, followed by β-oxidation. In the case of 4-propylbenzoic acid, this would involve the shortening of the propyl group.

Ring Modification and Cleavage: The biodegradation of 2-fluorobenzoate (B1215865) has been studied in Pseudomonas species. nih.govnih.gov In some cases, the initial step involves a dioxygenase enzyme that hydroxylates the aromatic ring and simultaneously removes the fluoride ion. nih.gov The resulting catechol derivative can then undergo ring cleavage, either through an ortho- or meta-pathway, leading to intermediates that can enter central metabolic pathways. jbarbiomed.com

A proposed biodegradation pathway for this compound could involve the following key steps:

Initial Attack: A dioxygenase enzyme could hydroxylate the aromatic ring, leading to the formation of a dihydroxy-propylbenzoic acid and the release of fluoride. Alternatively, the degradation could be initiated by the oxidation of the propyl side chain.

Ring Cleavage: The resulting catechol or protocatechuate intermediate would then undergo ring cleavage by another dioxygenase.

Metabolism of Intermediates: The ring-cleavage products are further metabolized through pathways such as the β-ketoadipate pathway to eventually form intermediates of the Krebs cycle.

It is also possible that the degradation proceeds via initial decarboxylation to form a fluorinated propylbenzene, which is then further degraded. The degradation of 4-hydroxybenzoic acid esters (parabens) has been shown to proceed through hydrolysis to 4-hydroxybenzoic acid, followed by decarboxylation to phenol (B47542). nih.govresearchgate.net

The following table summarizes the key enzymatic reactions likely involved in the biodegradation of this compound, based on known pathways for related compounds.

Enzyme TypeReactionSubstrate/Product Analogs
DioxygenaseHydroxylation of the aromatic ring, often with dehalogenation2-Fluorobenzoate -> Catechol + F⁻
MonooxygenaseOxidation of the alkyl side chainToluene -> Benzyl (B1604629) alcohol
DecarboxylaseRemoval of the carboxyl group4-Hydroxybenzoic acid -> Phenol
Ring-cleavage DioxygenaseCleavage of the aromatic ring of catecholic intermediatesCatechol -> cis,cis-Muconic acid

Structure Activity/property Relationship Sar/spr in Chemical Design

Impact of Fluorine Substitution on Molecular Properties and Reactivity

The introduction of a fluorine atom onto an aromatic ring, as seen in 2-Fluoro-4-propylbenzoic acid, profoundly alters the molecule's properties. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect involves the transmission of charge through the sigma bonds of the molecule, pulling electron density away from the aromatic ring and the carboxylic acid group libretexts.orgresearchgate.net.

This inductive withdrawal of electrons has a significant impact on the acidity of the benzoic acid moiety. By drawing electron density away from the carboxylate anion that forms upon deprotonation, the fluorine atom helps to disperse and stabilize the negative charge. libretexts.org This stabilization of the conjugate base increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to unsubstituted benzoic acid. libretexts.org

The position of the fluorine substituent is also critical. In this compound, the fluorine is in the ortho position relative to the carboxylic acid group. This proximity can lead to through-space interactions and intramolecular hydrogen bonding, which can further influence the molecule's conformation and acidity. nih.govresearchgate.net Studies on ortho-substituted fluorobenzoic acids have shown that interactions between the carboxylic group and the ortho halogen substituent play a key role in defining properties such as acidity, dipole moments, and melting points. nih.gov The introduction of fluorine can also significantly alter physical properties such as dielectric anisotropy when these molecules are used in liquid crystal mixtures. jst.go.jptandfonline.comtandfonline.com

Role of the Propyl Chain in Steric and Electronic Effects

The 4-propyl group, an alkyl side chain, primarily influences the molecule's properties through steric and weak electronic effects. Alkyl groups are known to be electron-donating through an inductive effect (+I effect). This effect pushes electron density towards the aromatic ring, which can slightly decrease the acidity of the carboxylic acid by destabilizing the negative charge on the carboxylate anion. researchgate.net However, this electronic contribution is generally considered weak compared to the strong inductive effect of the fluorine atom.

The more significant contribution of the propyl chain is its steric bulk. wikipedia.orgyoutube.com Steric effects arise from the spatial arrangement of atoms and the repulsive forces between overlapping electron clouds when atoms are brought close together. wikipedia.org The propyl group at the para position can influence how the molecule packs in a crystal lattice and how it interacts with other molecules or surfaces. While the linear nature of the n-propyl group may present less steric hindrance compared to a branched alkyl group like tert-butyl, its size is still a critical factor in determining intermolecular interactions. libretexts.orgnih.gov

In the context of reactivity, the propyl group's benzylic hydrogens (the hydrogens on the carbon atom directly attached to the aromatic ring) are susceptible to oxidation. libretexts.orglibretexts.org Strong oxidizing agents can convert the entire alkyl side chain into a carboxylic acid group, a reaction that is useful in the synthesis of substituted benzoic acids. libretexts.orglibretexts.org The length of the alkyl chain does not typically matter in this reaction, as long as there is at least one benzylic hydrogen. libretexts.orglibretexts.org

Rational Design of Derivatives for Targeted Chemical Properties

The principles of SAR/SPR allow for the rational design of derivatives of this compound with tailored properties for specific applications, such as in pharmaceuticals, agrochemicals, or materials science. lookchem.com

For instance, modifying the length or branching of the alkyl chain at the para-position can fine-tune the molecule's lipophilicity and steric profile. Increasing the chain length would likely increase its solubility in nonpolar solvents and could enhance its interaction with hydrophobic pockets in biological targets. researchgate.netgoogle.com Conversely, introducing bulky groups could be used to control selectivity in chemical reactions by sterically hindering certain approaches to the reactive sites of the molecule. wikipedia.orgnih.gov

Alterations to the electronic properties can be achieved by introducing other substituents onto the aromatic ring. Adding further electron-withdrawing groups, such as a nitro group, would be expected to increase the acidity of the carboxylic acid even more. innospk.com Conversely, adding electron-donating groups, like a methoxy (B1213986) group, could counteract the effect of the fluorine atom to some extent. innospk.com

The carboxylic acid group itself is a versatile handle for derivatization. It can be converted into esters, amides, or other functional groups to create a wide array of new compounds. guidechem.com For example, esterification can be used to modify the compound's volatility and solubility. Amide formation is a common strategy in drug discovery to introduce new interaction points for binding to biological targets. ossila.com The synthesis of various fluorinated benzoic acid derivatives has been explored for applications ranging from liquid crystals to kinase inhibitors. ossila.comossila.com

Comparative Studies with Related Fluorinated Benzoic Acid Analogues

Comparing this compound to its analogues provides valuable insights into the specific contributions of each substituent.

Comparison with Isomers: The properties of fluorobenzoic acids are highly dependent on the position of the fluorine atom. jst.go.jp For example, 4-fluorobenzoic acid has different electronic and steric properties compared to 2-fluorobenzoic acid. innospk.comnih.gov In liquid crystal applications, the position of the fluorine on the phenyl ring significantly affects properties like dielectric anisotropy. tandfonline.com A fluorine atom at the 2-position can lead to a decrease in dielectric anisotropy, while a fluorine at the 4-position can cause an increase. jst.go.jptandfonline.com

Comparison based on Alkyl Chain: Comparing this compound with analogues having different alkyl chains, such as 2-Fluoro-4-methylbenzoic acid, would highlight the role of the chain length. A longer alkyl chain generally increases the molecule's nonpolar character. Theoretical studies on p-n-alkyl benzoic acids have shown that properties such as molecular energy can be correlated with the length of the alkyl chain. researchgate.net

Comparison with other Halogenated Analogues: A comparison with other halogenated benzoic acids, such as 2-Chloro-4-propylbenzoic acid, would underscore the unique properties of fluorine. Although chlorine is also an electron-withdrawing group, its larger size and different orbital energies result in different steric and electronic effects compared to fluorine. quora.comnih.gov For instance, the smaller size of the fluorine atom compared to chlorine leads to reduced repulsive halogen-oxygen interactions. nih.gov

Below is a comparative table of related fluorinated benzoic acid analogues and their properties.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
2-Fluorobenzoic acidC₇H₅FO₂140.11Lacks the para-propyl group.
4-Fluorobenzoic acidC₇H₅FO₂140.11Fluorine is in the para position. innospk.comnih.gov
2-Fluoro-4-methylbenzoic acidC₈H₇FO₂154.14Shorter alkyl chain (methyl vs. propyl). guidechem.com
2-Fluoro-4-nitrobenzoic acidC₇H₄FNO₄185.11Contains a strong electron-withdrawing nitro group instead of a propyl group. innospk.comchemicalbook.com
4-n-Propylbenzoic acidC₁₀H₁₂O₂164.20Lacks the ortho-fluoro group. nist.gov

Advanced Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

The synthesis of fluorinated aromatic compounds, including 2-Fluoro-4-propylbenzoic acid, is undergoing a paradigm shift towards more environmentally benign methods. Traditional synthetic routes often rely on harsh conditions and stoichiometric reagents, but modern research emphasizes green chemistry principles to minimize waste and energy consumption.

Key sustainable approaches being explored include:

Catalytic C-H Bond Functionalization : This atom-economical approach allows for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. nih.govacs.org Methods using first-row transition metals like cobalt and copper are gaining traction as more sustainable alternatives to precious metal catalysts. nih.govtdl.org The carboxylate group within benzoic acid derivatives can itself act as a directing group to guide the functionalization to a specific position on the aromatic ring. nih.gov

Electrochemical Synthesis : Organic electrolysis presents a powerful green tool. Researchers have successfully synthesized a variety of fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide (CO2) using this method. hokudai.ac.jp This approach not only utilizes a greenhouse gas as a C1 feedstock but also replaces chemical oxidants with electricity. hokudai.ac.jp

Use of Green Solvents and Oxidants : The replacement of volatile organic solvents with water is a cornerstone of green chemistry. Protocols using water as a solvent and hydrogen peroxide (H2O2) as a clean oxidant are being developed for the synthesis of carboxylic acids. mdpi.comrsc.org For instance, a selenium-catalyzed oxidation of aldehydes to carboxylic acids proceeds efficiently in water with H2O2. mdpi.com Similarly, sulfonic acid functionalized reduced graphene oxide (SA-rGO) has been used as a metal-free catalyst for the same transformation. rsc.org

Photoredox Catalysis : Harnessing visible light to drive chemical reactions offers a mild and sustainable alternative to thermally promoted processes. Decarboxylative fluorination, where a carboxylic acid is converted into an alkyl fluoride (B91410), has been achieved using visible light-promoted photoredox catalysis, showcasing a novel green pathway for C-F bond formation. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Carboxylic Acids
AspectTraditional MethodsGreen & Sustainable Methods
Starting MaterialsOften require pre-functionalization (e.g., organometallic reagents)Utilize simple arenes (via C-H activation) or CO2
Reagents/CatalystsStoichiometric, often harsh reagents (e.g., strong oxidants)Catalytic (e.g., transition metals, enzymes, solid acids), photoredox catalysts
SolventsVolatile organic compounds (VOCs)Water, supercritical fluids, or solvent-free conditions
ByproductsOften produce significant, sometimes toxic, wasteMinimal byproducts (e.g., H2O from H2O2 oxidant)
Energy InputOften requires high temperatures and pressuresMilder conditions, use of visible light or electricity

Exploration of Novel Applications in Emerging Chemical Technologies

The unique properties conferred by the fluorine atom and the carboxylic acid group make this compound a promising building block for advanced materials and technologies. hokudai.ac.jp Organofluorine compounds are integral to many niche applications in materials science. wikipedia.org

Advanced Polymers and Materials : Fluorinated polymers are renowned for their high thermal stability and chemical resistance. acs.orgman.ac.uk Fluorinated aromatic carboxylic acids serve as essential monomers or building blocks for high-performance polymers, functional polymers, and materials for organic electronics (e.g., Organic EL). hokudai.ac.jp The specific substitution pattern of this compound could be leveraged to fine-tune properties like solubility, processability, and electronic characteristics.

Liquid Crystals : Benzoic acid derivatives are common components of liquid crystal displays (LCDs). wikipedia.org The introduction of a fluorine atom can significantly influence the mesogenic properties, such as the smectic phase behavior, which is critical for display technology. ossila.com

Pharmaceuticals and Agrochemicals : Approximately 20% of all globally registered pharmaceuticals contain fluorine. acs.org The element can enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated aromatic carboxylic acids are valuable scaffolds for the synthesis of new bioactive compounds. hokudai.ac.jp

Chemical Tracers : Due to their stability and low detection limits, fluorinated benzoic acids are used as chemical tracers in complex environments like oilfields and geothermal systems to map fluid flow paths. wiley.comnih.gov

Integration of Machine Learning and AI in Compound Design and Prediction

The rational design of fluorinated molecules is challenging because the effects of fluorination can be complex and difficult to predict. acs.orgnih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as indispensable tools to navigate this complexity.

Predicting Reaction Outcomes : ML algorithms can be trained on reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation, accelerating the development of new synthetic methods. acs.org For instance, ML has been used to map the reaction landscape for the deoxyfluorination of alcohols, enabling the accurate prediction of high-yielding conditions for new substrates. acs.org

Property Prediction : AI models can predict the physicochemical and biological properties of novel compounds before they are synthesized. Graph neural networks have been employed to accurately predict Hammett's constants for substituted benzoic acids, which reflect the electron-donating or -withdrawing ability of substituents. researchgate.net Deep learning models like F-CPI have been specifically developed to predict how fluorine substitution will alter the bioactivity of a compound, which is a crucial task in drug discovery. nih.govresearchgate.net

Computational Fluorine Scanning : Computational techniques like free-energy perturbation can be used to perform "in silico" fluorine scanning on a lead compound. nih.gov This allows researchers to rapidly evaluate numerous fluorinated analogs and prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.gov

Table 2: Applications of AI/ML in the Research of Fluorinated Compounds
Application AreaAI/ML TechniqueObjectiveReference
Synthesis OptimizationNeural Networks, Regression ModelsPredict optimal reaction conditions and yields for fluorination reactions. acs.org
Bioactivity PredictionMultimodal Deep Learning (e.g., F-CPI)Predict changes in compound-protein interaction and bioactivity upon fluorination. nih.govresearchgate.net
Reagent Power PredictionNeural NetworksQuantitatively predict the reactive power of different N-F fluorinating reagents. nih.gov
Physicochemical PropertiesGraph Neural Networks (GNNs)Predict electronic properties like Hammett's constants for substituted benzoic acids. researchgate.net
Virtual ScreeningFree-Energy Perturbation (FEP)Computationally scan potential fluorination sites on a molecule to predict binding affinity improvements. nih.gov

Challenges and Opportunities in the Synthesis and Application of this compound

Challenges:

Selective Synthesis : The selective synthesis of polysubstituted aromatics remains a significant challenge. Achieving regiocontrol in C-H functionalization reactions can be difficult, often requiring directing groups that add steps to the synthesis. tdl.orgresearchgate.net While the carboxyl group can direct ortho-functionalization, achieving other substitution patterns can be complex.

Predictive Power : Despite advances in AI, accurately and consistently predicting the multifaceted effects of fluorination on a molecule's properties remains a formidable task. nih.gov The interplay between steric and electronic effects is subtle and highly context-dependent.

Cost and Availability : The synthesis of complex fluorinated building blocks can be expensive, limiting their accessibility for large-scale applications. hokudai.ac.jp Developing cost-effective and scalable green synthetic routes is crucial.

Opportunities:

Untapped Chemical Space : Compounds like this compound represent underexplored areas of chemical space. Their synthesis and characterization provide opportunities to discover novel materials and bioactive agents with unique properties.

Synergy of Modern Techniques : The combination of green synthetic methods (e.g., C-H activation, electrochemistry) with AI-driven design presents a powerful opportunity to rapidly discover, synthesize, and optimize new functional molecules. acs.org

High-Value Applications : The unique properties imparted by fluorine mean that even if the synthesis is complex, the resulting compounds can be highly valuable for niche, high-performance applications in medicine and materials science. chemrxiv.org

Outlook on the Broader Impact of Fluorinated Aromatic Carboxylic Acids in Science

Fluorinated aromatic carboxylic acids are poised to have an enduring and expanding impact across the scientific landscape. Their importance as key structural motifs in pharmaceuticals, agrochemicals, and advanced materials is well-established and continues to grow. hokudai.ac.jpacs.orgresearchgate.net Future advancements will likely stem from the convergence of several fields. The development of more efficient and sustainable catalytic methods will make these valuable building blocks more accessible. hokudai.ac.jp Simultaneously, the increasing sophistication of computational chemistry and machine learning will enable a more rational, "design-first" approach to harnessing the unique properties of fluorine. acs.orgresearchgate.net As our ability to precisely control molecular architecture improves, fluorinated aromatic carboxylic acids like this compound will be at the heart of innovations, from next-generation polymers and electronics to more effective and safer medicines.

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